molecular formula C17H17N3O3S B11384148 7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11384148
M. Wt: 343.4 g/mol
InChI Key: GYZADYHCRLRFOH-UHFFFAOYSA-N
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Description

7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This step involves the reaction of the chromene intermediate with thiadiazole precursors, often under reflux conditions with suitable catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-8(2)16-19-20-17(24-16)18-15(22)13-7-12(21)11-6-5-9(3)10(4)14(11)23-13/h5-8H,1-4H3,(H,18,20,22)

InChI Key

GYZADYHCRLRFOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C(C)C)C

Origin of Product

United States

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